Ethyl 5,5-diethoxy-3-oxopentanoate Ethyl 5,5-diethoxy-3-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 83124-88-3
VCID: VC8297650
InChI: InChI=1S/C11H20O5/c1-4-14-10(13)7-9(12)8-11(15-5-2)16-6-3/h11H,4-8H2,1-3H3
SMILES: CCOC(CC(=O)CC(=O)OCC)OCC
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol

Ethyl 5,5-diethoxy-3-oxopentanoate

CAS No.: 83124-88-3

Cat. No.: VC8297650

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,5-diethoxy-3-oxopentanoate - 83124-88-3

Specification

CAS No. 83124-88-3
Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
IUPAC Name ethyl 5,5-diethoxy-3-oxopentanoate
Standard InChI InChI=1S/C11H20O5/c1-4-14-10(13)7-9(12)8-11(15-5-2)16-6-3/h11H,4-8H2,1-3H3
Standard InChI Key MEUWDIPNEGSWNH-UHFFFAOYSA-N
SMILES CCOC(CC(=O)CC(=O)OCC)OCC
Canonical SMILES CCOC(CC(=O)CC(=O)OCC)OCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 5,5-diethoxy-3-oxopentanoate features a pentanoate backbone substituted at the third carbon with a ketone group (C=O\text{C=O}) and at the fifth carbon with two ethoxy groups (OCH2CH3-\text{OCH}_2\text{CH}_3). The IUPAC name, ethyl 5,5-diethoxy-3-oxopentanoate, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC11H20O5\text{C}_{11}\text{H}_{20}\text{O}_5
Molecular Weight232.27 g/mol
SMILESCCOC(CC(=O)CC(=O)OCC)OCC\text{CCOC(CC(=O)CC(=O)OCC)OCC}
InChIKeyMEUWDIPNEGSWNH-UHFFFAOYSA-N

The presence of the β-keto ester moiety (CH2C(=O)COOEt\text{CH}_2\text{C(=O)COOEt}) renders the compound susceptible to keto-enol tautomerism, influencing its reactivity in nucleophilic additions and reductions .

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Claisen condensation: Reaction of ethyl acetoacetate with diethyl oxalate under basic conditions to form a β-keto diester intermediate.

  • Ethoxylation: Nucleophilic substitution of the α-hydrogen adjacent to the ketone with ethoxy groups using ethyl bromide or diethyl sulfate.

A simplified reaction scheme is:

CH3C(=O)CH2COOEt+2EtOEtO-C(COOEt)-CH2-C(=O)-OEt+2H2O\text{CH}_3\text{C(=O)CH}_2\text{COOEt} + 2 \text{EtO}^- \rightarrow \text{EtO-C(COOEt)-CH}_2\text{-C(=O)-OEt} + 2 \text{H}_2\text{O}

Catalytic Hydrogenation

Ethyl 5,5-diethoxy-3-oxopentanoate can undergo enantioselective hydrogenation to produce chiral β-hydroxy esters, critical precursors in statin synthesis. Using Ru[(R)-BINAP]Cl₂ as a catalyst, hydrogenation at 50 bar H₂ and 50°C achieves up to 98.7% enantiomeric excess (ee) . The reaction proceeds via:

Ru catalyst+H2Ru-Hsubstrate(R)-ethyl 3-hydroxy-5,5-diethoxypentanoate\text{Ru catalyst} + \text{H}_2 \rightarrow \text{Ru-H} \xrightarrow{\text{substrate}} \text{(R)-ethyl 3-hydroxy-5,5-diethoxypentanoate}

This method highlights the compound’s utility in asymmetric synthesis, particularly for pharmaceutical intermediates .

Comparative Analysis with Structural Analogs

Ethyl 5,5-diethoxy-3-oxopentanoate belongs to a family of β-keto esters with varying alkoxy substituents. Key comparisons include:

CompoundSubstituentsMolecular WeightKey Applications
Ethyl 5,5-dimethoxy-3-oxopentanoateTwo methoxy groups204.22 g/molStatin precursor synthesis
Ethyl 5-amino-3-oxopentanoateAmino group159.18 g/molPeptide mimetics
Ethyl 5,5,5-trifluoro-3-oxopentanoateThree fluoro groups198.14 g/molFluorinated drug scaffolds

The ethoxy groups in ethyl 5,5-diethoxy-3-oxopentanoate enhance solubility in nonpolar solvents compared to methoxy analogs, while the fluorine atoms in the trifluoro derivative increase electrophilicity at the β-carbon .

Applications in Pharmaceutical Chemistry

Statin Intermediate Synthesis

The hydrogenated product of ethyl 5,5-diethoxy-3-oxopentanoate, (R)-ethyl 3-hydroxy-5,5-diethoxypentanoate, serves as a chiral building block for rosuvastatin’s side chain. Subsequent oxidation and ylide formation yield the final statin structure .

Prodrug Development

The compound’s ester groups facilitate hydrolysis to carboxylic acids in vivo, making it a candidate for prodrug formulations. For example, masking acidic functionalities in NSAIDs (e.g., ibuprofen) with ethoxy-keto esters improves oral bioavailability.

Recent Advances and Future Directions

Recent studies focus on:

  • Enzymatic resolution: Using lipases to kinetically resolve racemic mixtures of hydrogenation products, improving ee >99% .

  • Continuous flow synthesis: Microreactor-based protocols to enhance yield and reduce reaction times for large-scale production.

Future research should explore:

  • Green chemistry approaches: Solvent-free reactions or biocatalytic methods to minimize waste.

  • Structure-activity relationships (SAR): Modifying ethoxy groups to optimize pharmacokinetic properties in drug candidates.

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